molecular formula C21H27FN4O2S B2689082 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 941920-81-6

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2689082
CAS RN: 941920-81-6
M. Wt: 418.53
InChI Key: MKJCMKJCMMVNMC-UHFFFAOYSA-N
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Description

The compound is a derivative of hexahydroquinazolin, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a hexahydroquinazolin ring, a thioether group, and a fluorophenyl group. These groups could potentially influence the compound’s reactivity and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could potentially influence the compound’s polarity, boiling point, and other physical properties .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Properties

  • The chemical demonstrates properties as a neurokinin-1 receptor antagonist, potentially relevant in clinical applications for treating emesis and depression. It is noted for its high affinity, orally active profile, and long central duration of action. The compound's water solubility is also highlighted, exceeding 100 mg/mL, which is beneficial for both intravenous and oral administration (Harrison et al., 2001).

Structural Aspects in Salt and Inclusion Compounds

  • Studies on the structural aspects of amide-containing isoquinoline derivatives, which are similar in structure to the specified compound, have been conducted. These studies focus on the formation of gels and crystalline salts upon treatment with different mineral acids. The findings are significant in understanding the compound's interaction with various acids and potential applications in material science (Karmakar et al., 2007).

Broad-Spectrum Antifungal Properties

  • Derivatives of the compound have shown effectiveness as broad-spectrum antifungal agents. This application is particularly relevant against Candida and Aspergillus species. The optimization of such derivatives has led to significant improvements in plasmatic stability while maintaining antifungal activity, underscoring their potential in treating fungal infections (Bardiot et al., 2015).

Potential Anticancer Agent

  • The compound's derivative has been evaluated for its cytotoxic activity against various human cancer cell lines. It showed potent activity, suggesting its potential as an effective anti-cancer agent. The derivative's inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases is particularly notable, indicating its relevance in cancer treatment (Riadi et al., 2021).

Reaction with Triethyloxonium Fluoroborate

  • Research has explored the reactions of similar compounds with triethyloxonium fluoroborate. This study is significant in understanding the chemical reactions and potential transformations of the compound under different conditions, which can be critical in synthetic chemistry applications (Kato et al., 1976).

T-Type Ca2+ Channel Blocker in Cancer Treatment

  • A derivative of the compound, acting as a selective T-type Ca2+ channel blocker, has been reported to induce autophagy and apoptosis in cancer cells. This property is significant for potential applications in lung cancer treatment, highlighting the compound's role in generating reactive oxygen species and reducing glucose uptake in cancer cells (Rim et al., 2014).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Unfortunately, without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential use in medicinal chemistry .

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2S/c1-25(2)12-7-13-26-18-11-6-3-8-15(18)20(24-21(26)28)29-14-19(27)23-17-10-5-4-9-16(17)22/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJCMKJCMMVNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide

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